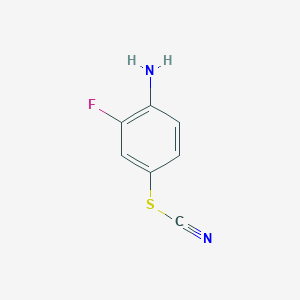
2-Fluoro-4-thiocyanatoaniline
Cat. No. B079328
Key on ui cas rn:
14512-85-7
M. Wt: 168.19 g/mol
InChI Key: RPLHGFNIWGHYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07910595B2
Procedure details


2-Fluoroaniline (9.8 mL, 0.1 mol) and sodium thiocyanate (24.9 g, 0.3 mol) in MeOH (55 mL) were treated with a cold solution of bromine (5.7 mL, 0.11 mol) in saturated NaBr-MeOH solution (50 mL) added dropwise at −5-0° C. over 2 hours. After the addition, the reaction mixture was poured into cold water (200 mL) with stirring, adjusted to pH 8-9 with NaHCO3 (10 g), and stirred at 5° C. for 30 minutes. The resulting crystals were collected by filtration, washed with cold water, and dried at room temperature overnight in vacuum to give crude product 2-fluoro-4-thiocyanatoaniline (14.5 g) as slightly brown crystal. A mixture of the crude 2-fluoro-4-thiocyanatoaniline (14.5 g) and concentrated hydrochloric acid (58 mL) in EtOH (15 mL) was refluxed for 8 hours. The reaction mixture was cooled and stirred at room temperature overnight. The resulting crystals were collected by filtration, washed with cold EtOH and i-Pr2O, dried at room temperature overnight in vacuum to give the title compound as its hydrochloride salt (pale yellow crystal, 10.1 g, 56%).




Name
NaBr MeOH
Quantity
50 mL
Type
solvent
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[S-:9][C:10]#[N:11].[Na+].BrBr.C([O-])(O)=O.[Na+]>CO.[Na+].[Br-].CO.O>[F:1][C:2]1[CH:8]=[C:7]([S:9][C:10]#[N:11])[CH:6]=[CH:5][C:3]=1[NH2:4] |f:1.2,4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
24.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[Na+]
|
|
Name
|
|
|
Quantity
|
5.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
NaBr MeOH
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Na+].[Br-].CO
|
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise at −5-0° C. over 2 hours
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred at 5° C. for 30 minutes
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at room temperature overnight in vacuum
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(N)C=CC(=C1)SC#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

